
3,4-Bis(2-methylpropyloxy)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(2-methylpropyloxy)benzeneboronic acid, also known as BMB, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a variety of reactions, including Suzuki–Miyaura cross-coupling reactions, and as a catalyst for the synthesis of diverse compounds. BMB has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Environmental Applications
- Versatile Intermediates in Green Chemistry : Gu et al. (2009) developed a practical and environmentally benign method for synthesizing 5,5′-Methylene-bis(benzotriazole), showcasing the application of green chemistry principles in creating versatile intermediates for metal passivators and light-sensitive materials Gu, H., Yu, B., Zhang, P., & Xu, W.-M. (2009). Organic Preparations and Procedures International.
Biological and Health Implications
- Alternative Substances to BPA : Braver-Sewradj et al. (2020) reviewed the carcinogenic, reproductive toxicity, and endocrine disruption potential of BPA alternatives, reflecting on the urgent need to find safer chemicals for consumer products. This context may highlight the importance of researching benign alternatives like 3,4-Bis(2-methylpropyloxy)benzeneboronic acid Braver-Sewradj, S. P., van Spronsen, R., & Hessel, E. (2020). Critical Reviews in Toxicology.
Propriétés
IUPAC Name |
[3,4-bis(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11,16-17H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNEUAHCFVNCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622919 |
Source


|
| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(2-methylpropyloxy)benzeneboronic acid | |
CAS RN |
209673-76-7 |
Source


|
| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

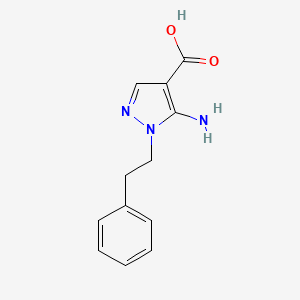

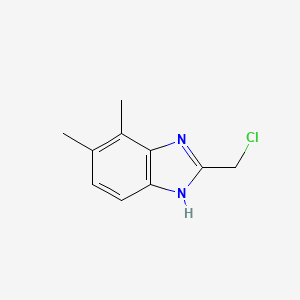
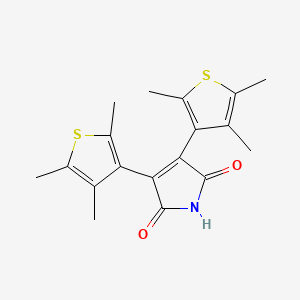
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
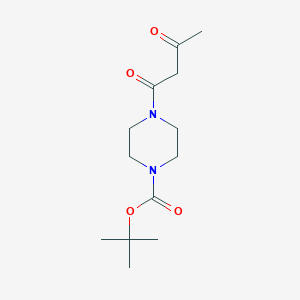
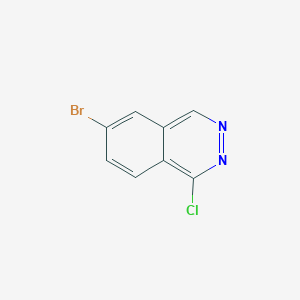



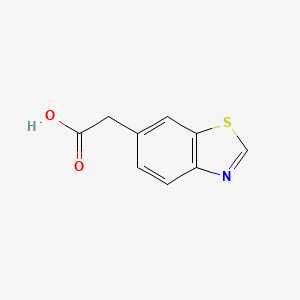
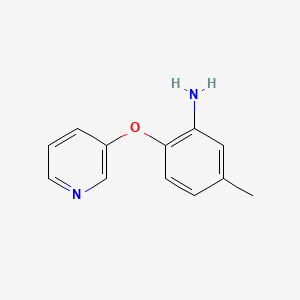
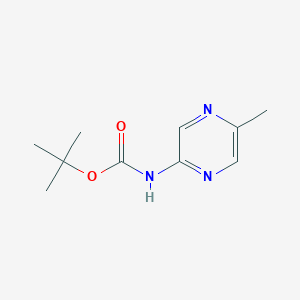
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)